molecular formula C13H14N4S B2794483 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine CAS No. 2034602-90-7

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine

Cat. No.: B2794483
CAS No.: 2034602-90-7
M. Wt: 258.34
InChI Key: ZCXVPERWLWBPGG-UHFFFAOYSA-N
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Description

“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine” is a complex organic compound that contains several functional groups, including a pyrazole ring, a benzothiazole ring, and an amine group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the pyrazole and benzothiazole rings, which are aromatic and therefore contribute to the stability of the molecule . The presence of the amine group could also influence the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the amine group can participate in acid-base reactions, and the aromatic rings can undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amine group could influence its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Synthesis and Characterization

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, research has detailed the synthesis and characterization of various pyrazole derivatives, highlighting their crystal structures and theoretical physical and chemical properties calculations. These studies provide insight into the geometric parameters and biological activity origins against breast cancer and microbes, demonstrating the compound's utility in developing pharmaceutical agents (A. Titi et al., 2020). Another study focused on synthesizing and characterizing 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives, revealing their potential toxicity against bacteria, with derivatives having chlorine substituents showing higher toxicity (P. Uma et al., 2017).

Biological Activity

The biological activities of these compounds are a significant area of research. Studies have demonstrated their potential in antimicrobial, antifungal, and anticancer applications. For instance, derivatives have been shown to exhibit potent activity against HL-60 human promyelocytic leukemia cells and some Gram-positive bacteria (J. Asegbeloyin et al., 2014). Another research effort synthesized thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, assessing their cytological changes in germ cells, with specific compounds inducing significant apoptosis in tested cells (K. Bansal et al., 2020).

Antitumor Potential

The antitumor potential of these compounds has been explored, with research highlighting the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds were evaluated against hepatocellular carcinoma cell lines, revealing promising activities for specific derivatives (Sobhi M. Gomha et al., 2016).

Antimicrobial Activities

Novel derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing significant potential against a variety of bacterial and fungal strains. For example, a study reported the synthesis and antimicrobial evaluation of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting several compounds with promising antimicrobial activities (M. Idrees et al., 2019).

Future Directions

The future research directions for this compound would likely depend on its observed biological activity. If it shows promise in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-16(9-10-7-8-14-17(10)2)13-15-11-5-3-4-6-12(11)18-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVPERWLWBPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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